molecular formula C14H15F3O3 B1323492 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid CAS No. 502651-46-9

7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid

Cat. No. B1323492
M. Wt: 288.26 g/mol
InChI Key: MENCMQVBLGYUKX-UHFFFAOYSA-N
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Description

The compound 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds with trifluoromethyl groups and phenyl groups, which are relevant to the analysis of the compound . For instance, the synthesis of novel 7-heterocycle-6-trifluoromethyl-3-oxoquinoxaline-2-carboxylic acids with substituted phenyl groups has been described, highlighting the importance of the trifluoromethyl group for biological activity and physicochemical properties .

Synthesis Analysis

The synthesis of related compounds involves the introduction of a trifluoromethyl group at a strategic position to confer good biological activity and physicochemical properties. For example, compound 14h (KRP-199) was synthesized with a 4-carboxyphenyl group joined through a urethane linkage to a 7-imidazolyl heterocycle . Another synthesis approach for a structurally related compound involved the cyclization of 3,5,7-trioxo-7-phenylheptanoic acid using acetic anhydride to form a δ-lactone .

Molecular Structure Analysis

The molecular structure of compounds similar to 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid is characterized by the presence of a trifluoromethyl group and a substituted phenyl group. The presence of these groups is known to influence the compound's affinity for certain receptors, such as the AMPA receptor, and its neuroprotective effects .

Chemical Reactions Analysis

The chemical reactions involving compounds with trifluoromethyl and phenyl groups can lead to the formation of various products with significant biological activities. For instance, the lactonization of 3,5,7-trioxo-7-phenylheptanoic acid resulted in the formation of δ-lactones, which have biogenetic significance . Similarly, the synthesis of imide derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dimethyl-2,3-dicarboxylic acid demonstrated antitumor activity .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group at certain positions in a compound's structure has been shown to improve its physicochemical properties, such as stability to light and solubility in aqueous solutions. These properties are crucial for the potential therapeutic application of the compounds . The synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, also emphasizes the importance of the synthesis methods in determining the physical and chemical properties of the final product .

Scientific Research Applications

Crystal Structure Analysis

The study of the crystal structures of related compounds, including 6-(4-chlorophenylamino)6-oxohexanoic acid and 7-oxo-7(phenylamino)heptanoic acid, highlighted the hydrogen-bond networks in these structures. The similarities in hydrogen bonding patterns might offer insights into the molecular interactions and stability of 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid (Feeder & Jones, 1994).

Infrared and Raman Spectroscopy in Keto Acid Phosphoranes

The investigation into the crystal structures and hydrogen bonding patterns of keto acid phosphoranes, including related compounds, utilized both X-ray crystallography and infrared and Raman spectroscopy. These studies provide valuable data on the molecular structure and bonding characteristics, which could be relevant for understanding the properties of 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid (Abell et al., 1991).

Applications in Natural Product Synthesis

Synthesis of Penicillin-type β-Lactams

7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid might have potential applications in the synthesis of complex molecules. For instance, the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a core structure in penicillins, was achieved, showcasing the utility of similar compounds in pharmaceutical synthesis (Chiba et al., 1985).

Prostaglandin Synthesis

Compounds related to 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid have been used in the synthesis of prostaglandins, indicating potential applications in the synthesis or modification of biologically active compounds (Babler & Moy, 1979).

Medicinal Chemistry and Drug Synthesis

Renin Inhibitory Peptides

A study on the synthesis of specific heptanoate derivatives, which serve as intermediates for renin inhibitory peptides, demonstrates the relevance of similar compounds in medicinal chemistry. This indicates potential utility in the development of enzyme inhibitors or other therapeutic agents (Thaisrivongs et al., 1987).

Biochemical Studies and Enzyme Inhibitors

HMG-CoA Reductase Inhibitors

Research into 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives, which are structurally similar to 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid, has shown significant inhibition of HMG-CoA reductase. This suggests potential applications in the study or development of cholesterol-lowering drugs (Hoffman et al., 1985).

Safety And Hazards

The safety and hazards associated with 7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid are not specified in the search results. For detailed safety information, one should refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier, or look for information in databases like PubChem .

properties

IUPAC Name

7-oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c15-14(16,17)11-8-6-10(7-9-11)12(18)4-2-1-3-5-13(19)20/h6-9H,1-5H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENCMQVBLGYUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620425
Record name 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acid

CAS RN

502651-46-9
Record name 7-Oxo-7-[4-(trifluoromethyl)phenyl]heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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